(E)-3-hydroxy-N'-(2-nitrobenzylidene)benzohydrazide
Description
Properties
IUPAC Name |
3-hydroxy-N-[(E)-(2-nitrophenyl)methylideneamino]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O4/c18-12-6-3-5-10(8-12)14(19)16-15-9-11-4-1-2-7-13(11)17(20)21/h1-9,18H,(H,16,19)/b15-9+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIUGEYRNLQMEIC-OQLLNIDSSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)C2=CC(=CC=C2)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)C2=CC(=CC=C2)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-hydroxy-N’-(2-nitrobenzylidene)benzohydrazide typically involves the condensation reaction between 3-hydroxybenzohydrazide and 2-nitrobenzaldehyde. This reaction is usually carried out in an ethanol solvent under reflux conditions, allowing the formation of the hydrazone linkage. The reaction is efficient and can be performed without the need for a catalyst, making it an environmentally friendly approach .
Industrial Production Methods
While specific industrial production methods for (E)-3-hydroxy-N’-(2-nitrobenzylidene)benzohydrazide are not well-documented, the general principles of hydrazone synthesis can be applied. These methods often involve large-scale condensation reactions under controlled conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-3-hydroxy-N’-(2-nitrobenzylidene)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The hydrazone linkage can be reduced to form corresponding hydrazides.
Substitution: The hydroxyl group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Reagents like acyl chlorides or alkyl halides can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amino derivative, while substitution reactions can produce a variety of functionalized hydrazones.
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of (E)-3-hydroxy-N'-(2-nitrobenzylidene)benzohydrazide typically involves the condensation reaction between 3-hydroxybenzohydrazide and 2-nitrobenzaldehyde. The resulting compound features a hydrazone linkage, which is significant for its biological activity. The molecular formula is , and it exhibits an E configuration around the C=N bond, which is critical for its reactivity and interaction with biological targets.
Biological Activities
Research indicates that compounds similar to (E)-3-hydroxy-N'-(2-nitrobenzylidene)benzohydrazide exhibit various biological activities, including:
- Antimicrobial Activity : Hydrazone derivatives have been shown to possess significant antimicrobial properties. Studies have demonstrated that related compounds can inhibit the growth of various bacteria and fungi, suggesting that (E)-3-hydroxy-N'-(2-nitrobenzylidene)benzohydrazide may also exhibit similar effects .
- Antitumor Potential : Hydrazones are being investigated for their anticancer properties. Some derivatives have demonstrated the ability to induce apoptosis in cancer cell lines through mechanisms such as increasing pro-apoptotic proteins (e.g., p53) while decreasing anti-apoptotic proteins (e.g., Bcl-2) .
- Enzyme Inhibition : This compound may act as an inhibitor for specific enzymes, such as α-glucosidase, which is relevant for managing diabetes. Structure-activity relationship studies indicate that certain hydrazone derivatives can effectively inhibit this enzyme, thereby regulating glucose levels .
Applications in Medicinal Chemistry
The potential applications of (E)-3-hydroxy-N'-(2-nitrobenzylidene)benzohydrazide in medicinal chemistry are diverse:
- Drug Development : Due to its biological activity, this compound could serve as a lead structure for developing new drugs targeting microbial infections or cancer. The modification of its structure may enhance its efficacy and selectivity against specific targets.
- Pharmaceutical Formulations : The compound's unique properties can be explored in formulating pharmaceutical products aimed at treating infections or cancers.
Case Studies and Research Findings
Several studies have been conducted on related hydrazone compounds that provide insights into the potential applications of (E)-3-hydroxy-N'-(2-nitrobenzylidene)benzohydrazide:
Mechanism of Action
The mechanism of action of (E)-3-hydroxy-N’-(2-nitrobenzylidene)benzohydrazide involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules. The hydrazone linkage can also participate in hydrogen bonding and other interactions with enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
Key Findings:
Antibacterial Activity : Hydroxy and halogen substituents enhance antibacterial efficacy. For example, the 3-hydroxy derivative in showed potent activity against Staphylococcus aureus and Escherichia coli due to hydrogen-bonding interactions with microbial enzymes.
Anticancer Potential: The chloro-substituted analog CHBH exhibited selective LSD1 inhibition, halting cancer cell proliferation . Structural similarity suggests that the nitro group in the target compound may modulate electron-withdrawing effects, influencing binding affinity.
Tyrosinase Inhibition : Methoxy and nitro groups at specific positions (e.g., 4-hydroxy-3-methoxy in ) improved tyrosinase inhibition, critical for treating hyperpigmentation disorders.
Crystallographic and Structural Insights
- Hydrogen Bonding : The 3-hydroxy group in the target compound likely participates in intramolecular O–H···N hydrogen bonds, stabilizing the E-configuration. Similar compounds (e.g., ) form intermolecular N–H···O and C–H···O bonds, creating layered crystal packings that enhance thermal stability.
Quantitative Structure-Activity Relationship (QSAR)
- Electron-Withdrawing Groups : Nitro groups enhance electrophilicity, improving interactions with nucleophilic residues in enzymes (e.g., tyrosinase in ).
- Hydroxy vs. Methoxy : Hydroxy groups facilitate hydrogen bonding, whereas methoxy groups increase lipophilicity, affecting membrane permeability .
Biological Activity
(E)-3-hydroxy-N'-(2-nitrobenzylidene)benzohydrazide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antioxidant research. This article provides a detailed overview of its biological activity, including case studies, research findings, and comparative analyses with similar compounds.
Chemical Structure and Properties
The compound features a hydrazone linkage characterized by an E configuration about the C=N bond. The presence of both hydroxyl and nitro functional groups contributes to its unique chemical reactivity and biological activity. The molecular structure can be represented as follows:
- Chemical Formula : CHNO
- Molecular Weight : 284.27 g/mol
The biological activity of (E)-3-hydroxy-N'-(2-nitrobenzylidene)benzohydrazide is primarily attributed to its interaction with various biological macromolecules. The nitro group can undergo reduction, forming reactive intermediates that may interact with enzymes and receptors, modulating their activity. Additionally, the hydrazone linkage allows for hydrogen bonding, enhancing its interaction with target molecules.
Antimicrobial Activity
Research has indicated that (E)-3-hydroxy-N'-(2-nitrobenzylidene)benzohydrazide exhibits significant antimicrobial properties. A study involving various derivatives demonstrated that compounds with similar structures showed inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparatively lower than those of standard antibiotics, suggesting potential as an antibacterial agent .
Table 1: Antimicrobial Activity Comparison
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| (E)-3-hydroxy-N'-(2-nitrobenzylidene)benzohydrazide | Staphylococcus aureus | 32 |
| Control (Tetracycline) | Staphylococcus aureus | 4 |
| Similar Compound A | Escherichia coli | 64 |
| Similar Compound B | Klebsiella pneumoniae | 128 |
Antioxidant Activity
The antioxidant properties of this compound have also been investigated. Studies have shown that it can scavenge free radicals effectively, which is critical in preventing oxidative stress-related damage in biological systems. The antioxidant activity was quantified using various assays, revealing promising results comparable to established antioxidant standards .
Case Studies
- Antimicrobial Efficacy Study : A recent study synthesized several hydrazone derivatives and evaluated their antimicrobial activities against various pathogens. The results indicated that the presence of nitro groups significantly enhanced the antibacterial efficacy of derivatives compared to those lacking this functional group .
- Antioxidant Potential Assessment : Another research focused on evaluating the antioxidant capabilities of (E)-3-hydroxy-N'-(2-nitrobenzylidene)benzohydrazide using DPPH and ABTS assays. The compound demonstrated a notable ability to reduce oxidative stress markers in vitro, suggesting its potential therapeutic applications in oxidative stress-related diseases .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that the presence of specific substituents on the benzene rings influences both antimicrobial and antioxidant activities. For instance, modifications that enhance electron-withdrawing properties tend to improve biological efficacy .
Table 2: Structure-Activity Relationship Insights
| Substituent | Activity Impact |
|---|---|
| Nitro Group | Increases antibacterial activity |
| Hydroxyl Group | Enhances antioxidant capacity |
| Halogen Substituents | Further increases potency |
Q & A
Q. What are the standard synthetic routes for (E)-3-hydroxy-N'-(2-nitrobenzylidene)benzohydrazide, and how can reaction conditions be optimized?
The compound is synthesized via Schiff base condensation between 3-hydroxybenzohydrazide and 2-nitrobenzaldehyde. Methanol or ethanol is typically used as the solvent under reflux conditions (70–80°C for 6–12 hours). Catalytic acetic acid (~1–2 drops) enhances imine bond formation. Yield optimization involves controlling stoichiometry (1:1 molar ratio of hydrazide to aldehyde) and monitoring reaction progress via TLC. Recrystallization from ethanol or methanol yields pure crystals .
Q. Which spectroscopic techniques are essential for characterizing this compound, and what key data should be prioritized?
- FTIR : Confirm the presence of ν(N–H) (3200–3300 cm⁻¹), ν(C=O) (1650–1680 cm⁻¹), and ν(NO₂) (1520–1560 cm⁻¹).
- NMR : ¹H NMR should show signals for the azomethine proton (δ 8.2–8.5 ppm) and aromatic protons (δ 6.5–8.0 ppm). ¹³C NMR confirms the carbonyl carbon (δ 160–165 ppm) and nitro-substituted carbons.
- UV-Vis : π→π* transitions in the aromatic and imine regions (250–350 nm) .
Q. How can crystallographic data (e.g., CCDC codes) be utilized to validate molecular geometry?
X-ray diffraction data (e.g., CCDC 1887945 in ) provide bond lengths, angles, and torsion angles. Use software like SHELXL to refine structures and compare experimental data with computational models (e.g., DFT). Key parameters include the dihedral angle between aromatic rings (e.g., 32.3° in ) and hydrogen-bonding networks (N–H···O, O–H···N) .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data across studies (e.g., variable IC₅₀ values)?
Discrepancies may arise from assay conditions (e.g., pH, solvent polarity) or cellular models. Standardize protocols using:
- Dose-response curves with triplicate measurements.
- Positive controls (e.g., allopurinol for xanthine oxidase inhibition in ).
- Molecular docking (AutoDock Vina) to correlate ligand-receptor interactions with experimental IC₅₀ values .
Q. How can computational methods (DFT, molecular docking) predict and explain the compound’s pharmacological activity?
- DFT : Calculate frontier molecular orbitals (HOMO-LUMO) to assess electron donor/acceptor capacity. Solvent effects (e.g., PCM model) refine reactivity predictions .
- Docking : Target enzymes like xanthine oxidase (PDB: 1N5X) or α-glucosidase (PDB: 3W37). Prioritize binding poses with strong hydrogen bonds to catalytic residues (e.g., Glu802 in xanthine oxidase) .
Q. What experimental approaches validate the role of the nitro group in bioactivity?
- Structure-activity relationship (SAR) : Synthesize analogs with –NO₂ replaced by –H, –OCH₃, or –Cl. Compare inhibitory activity (e.g., IC₅₀ against cancer cells in ).
- Electrostatic potential maps : Identify electron-deficient regions introduced by –NO₂ that may enhance DNA intercalation or enzyme inhibition .
Q. How do solvation effects influence the compound’s stability and reactivity in biological systems?
Solvent polarity (e.g., water vs. DMSO) affects tautomerism and hydrogen bonding. Use Hansen solubility parameters to optimize solvent choice for drug formulation. Spectroscopic titration (UV-Vis) in mixed solvents quantifies solvatochromic shifts .
Methodological Challenges
Q. What are best practices for handling discrepancies between computational predictions and experimental crystallographic data?
- Refine computational models using constrained DFT (e.g., fixing bond lengths/angles to match X-ray data).
- Analyze thermal ellipsoids in crystallographic data to identify dynamic disorder or lattice strain .
Q. How can researchers optimize crystallization conditions for obtaining high-quality single crystals?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
